Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS 87529-27-9) is a pyrazole-derived ester with the molecular formula C₉H₁₄N₂O₃. Its structure comprises a 2,3-dihydro-1H-pyrazol-4-yl core substituted with a 3-oxo group and an isopropyl (propan-2-yl) moiety at position 2. The acetate group at position 4 is esterified with a methyl group, contributing to its lipophilicity and reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its pyrazole scaffold serves as a precursor for bioactive molecules .
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)11-9(13)7(5-10-11)4-8(12)14-3/h5-6,10H,4H2,1-3H3 |
InChI Key |
RRMHTERECAYLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=CN1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Hydrazone Formation
- Starting materials : A suitable β-keto ester (such as methyl acetoacetate) and a hydrazine derivative.
- Procedure : The β-keto ester reacts with a hydrazine derivative bearing the isopropyl substituent (e.g., isopropyl hydrazine) under reflux conditions in ethanol or methanol, forming a hydrazone intermediate.
- Reaction conditions : Reflux at 80-100°C for 4-6 hours with catalytic acid (e.g., acetic acid) to facilitate condensation.
Step 2: Cyclization to Pyrazole
- Method : The hydrazone undergoes intramolecular cyclization upon heating or in the presence of oxidizing agents such as iodine or hydrogen peroxide.
- Outcome : Formation of the dihydropyrazole ring, specifically yielding the 2,3-dihydro-1H-pyrazole derivative with the isopropyl substituent at the 2-position.
Step 3: Oxidation to Pyrazol-3-one
Step 4: Esterification
- Method : The resulting pyrazolone intermediate is esterified with methyl chloroacetate or methyl acetate under basic conditions (e.g., potassium carbonate in acetone).
- Conditions : Stirring at room temperature or mild heating to afford the final methyl ester compound.
Alternative Route: Multicomponent Condensation
Step 1: Condensation of α,β-unsaturated ketones with hydrazines
- Starting materials : An α,β-unsaturated ketone bearing the isopropyl group, such as methyl acetoacetate derivatives, reacts with hydrazine hydrate.
- Reaction : Under reflux in ethanol, the hydrazine adds across the carbonyl groups, forming a hydrazone intermediate.
Step 2: Cyclization and Oxidation
- Similar to the previous method, cyclization occurs with oxidants to generate the pyrazolone core.
Step 3: Esterification
- Final step involves methylation of the carboxylic acid or acid derivative to produce the methyl ester.
Microwave-Assisted Synthesis
Recent advancements demonstrate the efficiency of microwave irradiation in accelerating the synthesis:
- Procedure : Combining hydrazine derivatives with β-keto esters in a suitable solvent (e.g., ethanol) under microwave irradiation at 120°C for 30 minutes.
- Advantages : Higher yields, shorter reaction times, and cleaner reaction profiles.
Data Table: Summary of Preparation Methods
Notes on Reaction Optimization and Purification
- Solvent choice : Ethanol, methanol, or acetonitrile are preferred for their polarity and ease of removal.
- Temperature control : Critical for avoiding over-oxidation or side reactions.
- Purification : Typically achieved via column chromatography using silica gel with ethyl acetate/hexane gradients.
- Characterization : Confirmed through NMR, IR, and mass spectrometry, with spectral data matching literature values.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other substituted esters.
Scientific Research Applications
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate
- CAS: Not explicitly provided (referenced in ).
- Structure : Features a fully aromatic pyrazole ring with 1,3-dimethyl substituents.
- Applications: Widely used in agrochemicals and material science due to enhanced stability from aromaticity .
Ethyl 2-(4-oxothiazolidin-2-ylidene)-acetate
- CAS: Not explicitly provided (referenced in ).
- Structure: Contains a thiazolidinone ring fused with an acetate group.
Imazapic (CAS derivative from )
- CAS : See for imidazole derivatives.
- Structure : Imidazole ring substituted with methyl, isopropyl, and carboxylic acid groups.
- Key Differences :
Physicochemical and Functional Comparison
Critical Analysis of Structural Impact on Function
- Electronic Effects : The 3-oxo group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions, a trait absent in fully aromatic pyrazoles .
Biological Activity
Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features and potential pharmacological applications. This article reviews its biological activity, synthesis, and interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.22 g/mol. The compound features a pyrazole ring substituted with a propan-2-yl group and an ester moiety (methyl acetate), which contributes to its reactivity and biological properties .
Pharmacological Effects
Research indicates that compounds in the pyrazole class, including this compound, may exhibit various pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may influence cancer cell proliferation. Its structural similarities to other pyrazole derivatives indicate potential cytotoxic effects against specific cancer cell lines .
- Enzyme Inhibition : Interaction studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .
- Neuroprotective Effects : Some derivatives of pyrazoles have demonstrated neuroprotective properties, suggesting that this compound could play a role in protecting neural tissues from damage .
The mechanism of action for this compound involves its binding affinity to various biological targets, including enzymes and receptors. Studies utilizing techniques such as molecular docking and binding assays are crucial for elucidating these interactions .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other pyrazole derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate | C12H15N3O3 | Contains a phenyl group enhancing lipophilicity |
| Methyl 2-[5-methylphenyl)-3-octanoylpyrazol] | C15H21N3O3 | Longer aliphatic chain for increased solubility |
| Methyl 2-[5-fluoro-(4-methylphenyl)-3-octanoylpyrazol] | C15H20F N3O3 | Fluorine substitution may enhance biological activity |
This table highlights the diversity within the pyrazole family and how variations in substituents can influence chemical properties and biological activities .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Anticancer Activity : A study found that a related pyrazole derivative exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM . This suggests that this compound may also possess similar anticancer properties.
- Neuroprotective Studies : Research has demonstrated that certain pyrazole derivatives can protect against oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate, and what are the key intermediates involved?
- Methodological Answer : The compound is synthesized via condensation reactions involving pyrazolone precursors. A typical route involves reacting 3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde with methyl acetoacetate under acidic or basic catalysis. Key intermediates include Schiff base derivatives (e.g., hydrazono or enamine intermediates), as observed in analogous pyrazolone syntheses . For example, the use of ethyl oxalyl monochloride in acetylation steps has been reported for related pyrazol-4-yl acetates .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves tautomeric forms and confirms the keto-enol equilibrium in the pyrazolone ring. SHELXL refinement is recommended for handling hydrogen bonding and disorder .
- NMR spectroscopy : H and C NMR identify the methyl ester ( ppm for OCH), pyrazolone ring protons ( ppm), and isopropyl group splitting patterns .
- IR spectroscopy : Strong carbonyl stretches ( ~1700-1750 cm) differentiate ester and pyrazolone ketone groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR and X-ray crystallography data when determining the tautomeric form of this compound?
- Methodological Answer : Discrepancies between solution-state NMR (favoring enol forms) and solid-state X-ray (keto forms) arise due to solvent and crystal-packing effects. To resolve this:
- Perform variable-temperature NMR to assess tautomer equilibrium in solution.
- Use density functional theory (DFT) calculations to compare energy differences between tautomers.
- Analyze hydrogen-bonding patterns in the crystal lattice via graph set analysis (e.g., Etter’s rules) to identify stabilizing interactions favoring the keto form .
Q. What strategies are recommended for optimizing the reaction yield under varying catalytic conditions?
- Methodological Answer :
- Catalyst screening : Test Brønsted acids (e.g., -TSA) or Lewis acids (e.g., ZnCl) to enhance condensation efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures facilitate precipitation of the product .
- Temperature control : Reactions at 60-80°C typically balance kinetic control and side-product minimization .
Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?
- Methodological Answer : The pyrazolone ring’s carbonyl and NH groups participate in intermolecular hydrogen bonds (e.g., N–H···O and C=O···H–C), forming dimeric or chain motifs. Use SHELXL to refine H-bond parameters (distance/angle constraints) and Mercury software to visualize packing diagrams. Graph set analysis (e.g., or motifs) classifies these interactions, which correlate with thermal stability and solubility .
Q. What are the best practices for refining the crystal structure of this compound using SHELXL, particularly in cases of disordered solvent molecules or twinning?
- Methodological Answer :
- Disordered solvents : Apply PART instructions and ISOR restraints to model occupancy. Use SQUEEZE (Platon) to subtract diffuse electron density from unmodeled solvents .
- Twinning : For twinned crystals (common in polar space groups), use TWIN/BASF commands in SHELXL. Refine twin fractions against intensity data and validate with R metrics .
- Hydrogen placement : Utilize HFIX commands for idealized H-atom positions, except for NH/O–H groups, which should be refined freely .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental H NMR chemical shifts?
- Methodological Answer :
- Compute shifts using Gaussian (GIAO method) with B3LYP/6-311+G(d,p) basis sets. Compare with experimental data to identify conformational differences (e.g., rotational barriers in the isopropyl group).
- Solvent effects (e.g., DMSO vs. CDCl) can shift NH proton signals by 1-2 ppm; include solvent models in DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
